molecular formula C12H10N2O2S B307204 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione

1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione

Cat. No. B307204
M. Wt: 246.29 g/mol
InChI Key: GFLGVYUPPHTTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, also known as ATID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATID belongs to the family of thioxoimidazolidine-2,4-diones, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. The thioxoimidazolidine-2,4-dione ring in 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been shown to interact with thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been shown to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. In addition, 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been shown to modulate the expression of various cytokines and growth factors, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is its high potency against cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for research on 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, including the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione and to identify its molecular targets in cancer cells. Finally, the potential applications of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione in other fields, such as materials science and chemical biology, should be further explored.

Synthesis Methods

The synthesis of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione involves the reaction of N-phenylmaleimide with allyl isothiocyanate in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism, followed by cyclization to form the thioxoimidazolidine-2,4-dione ring. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
In materials science, 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been used as a building block for the synthesis of novel polymers and materials. The thioxoimidazolidine-2,4-dione ring in 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione can act as a crosslinker, allowing for the formation of highly crosslinked polymers with unique mechanical and thermal properties.

properties

Product Name

1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

1-phenyl-3-prop-2-enyl-2-sulfanylideneimidazolidine-4,5-dione

InChI

InChI=1S/C12H10N2O2S/c1-2-8-13-10(15)11(16)14(12(13)17)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

GFLGVYUPPHTTLF-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2

Canonical SMILES

C=CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.